molecular formula C15H19N3O2 B1265052 Efppea

Efppea

Cat. No.: B1265052
M. Wt: 273.33 g/mol
InChI Key: IZDHETWMKYCGAU-UHFFFAOYSA-N
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Description

It is classified under the compound class of synthetic organics and has the chemical formula C15H19N3O2 . This compound is known for its unique structure, which includes a furo-pyrazolo-pyridine core.

Preparation Methods

The synthesis of ethyl-furo-pyrazolo-pyridine-ethyl-acetamide involves several steps. The synthetic route typically starts with the preparation of the furo-pyrazolo-pyridine core, followed by the introduction of the ethyl and acetamide groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl-furo-pyrazolo-pyridine-ethyl-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl-furo-pyrazolo-pyridine-ethyl-acetamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various biological targets. In medicine, it is being investigated for its potential therapeutic applications, such as its role in modulating specific biological pathways. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of ethyl-furo-pyrazolo-pyridine-ethyl-acetamide involves its interaction with specific molecular targets. It acts as an agonist for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl-furo-pyrazolo-pyridine-ethyl-acetamide can be compared with other similar compounds, such as other furo-pyrazolo-pyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of ethyl-furo-pyrazolo-pyridine-ethyl-acetamide lies in its specific substituents, which confer distinct chemical and biological properties. Similar compounds include other pyrazolo-pyridine derivatives and furo-pyridine derivatives .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-[2-(4-ethyl-10-oxa-5,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-3-yl)ethyl]acetamide

InChI

InChI=1S/C15H19N3O2/c1-3-13-11(4-7-16-10(2)19)15-12-6-9-20-14(12)5-8-18(15)17-13/h5,8H,3-4,6-7,9H2,1-2H3,(H,16,19)

InChI Key

IZDHETWMKYCGAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC3=C(C2=C1CCNC(=O)C)CCO3

Synonyms

EDPPE-acetamide
N-(2-(2-ethyl-8,9-dihydrofuro(3,2-c)pyrazolo(1,5-a)pyridin-1-yl)ethyl)acetamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-ethyl-8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridin-1-yl)ethanamine (110 mg, 0.476 mmol) and triethylamine (133 μL, 0.954 mmol) in tetrahydrofuran (5 mL) was added acetic anhydride (90.0 μL, 0.952 mmol) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. A saturated aqueous sodium hydrogen carbonate solution (50 μL) was added to the reaction solution, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=90/10→100/0) and recrystallization (ethyl acetate/diisopropyl ether) to give the title compound (67.8 mg, yield 52%).
Name
2-(2-ethyl-8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridin-1-yl)ethanamine
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
133 μL
Type
reactant
Reaction Step One
Quantity
90 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Yield
52%

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